P2X7 Potency Advantage over 4-(4-Fluorophenoxy) Analog
The target compound's unique 2-(4-chloro-phenoxy)-4-fluoro substitution pattern on the benzoic acid core is critical for high-affinity P2X7 receptor antagonism. In a direct head-to-head comparison using the same FLIPR calcium flux assay in human 1321N1 cells, 2-(4-chloro-phenoxy)-4-fluoro-benzoic acid methyl ester demonstrates an IC₅₀ of 15.8 nM [1]. In contrast, the positional isomer 4-(4-fluorophenoxy)benzoic acid methyl ester, which relocates the phenoxy group from the 2- to the 4-position and omits the 4-chloro substituent, exhibits an IC₅₀ of 1.58E+4 nM (15.8 µM) [2].
| Evidence Dimension | P2X7 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.8 nM |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)benzoic acid methyl ester; IC₅₀ = 15,800 nM |
| Quantified Difference | ~1,000-fold higher potency |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; FLIPR calcium flux assay |
Why This Matters
This ~1,000-fold potency difference defines the specific substitution pattern required for effective P2X7 antagonism, making the target compound essential for this pharmacological application.
- [1] BindingDB. BDBM50410957. Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells. IC₅₀: 15.8 nM. View Source
- [2] BindingDB. Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells. IC₅₀: 1.58E+4 nM. View Source
